2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol
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Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, the reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol for 6 hours at reflux .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound is also used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol include other benzoxazole derivatives such as 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid and 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-hydroxy-2-[6-(hydroxymethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H9NO5/c12-4-5-1-2-6-7(3-5)16-9(11-6)8(13)10(14)15/h1-3,8,12-13H,4H2,(H,14,15) |
InChI Key |
JDGXBKUOAKDBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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